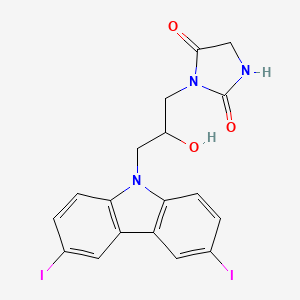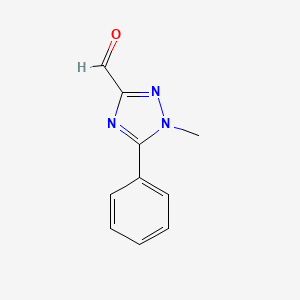acetic acid CAS No. 77901-50-9](/img/structure/B2375143.png)
[(2-Chlorophenyl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chlorophenyl)aminoacetic acid” is a specialty product for proteomics research . It has a molecular formula of C8H6ClNO3 and a molecular weight of 199.59 .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)aminoacetic acid” is 1S/C8H6ClNO3/c9-5-3-1-2-4-6 (5)10-7 (11)8 (12)13/h1-4H, (H,10,11) (H,12,13) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Chlorophenyl)aminoacetic acid” is a solid at room temperature . It has a molecular weight of 199.59 .
Applications De Recherche Scientifique
Enzyme Inhibition and Pharmacological Profile : One derivative, ML 3000, has been found to inhibit the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound shows promising antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments, without causing gastrointestinal damage (Laufer et al., 1994).
Structural and Spectroscopic Studies : Studies involving derivatives of (2-Chlorophenyl)aminoacetic acid, like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, have focused on their structural characterization using X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy (Şahin et al., 2014).
Antimicrobial Applications : New compounds synthesized from derivatives have been evaluated for their antibacterial and antifungal activities against various pathogens, including Eschericia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007).
Synthesis of Antimicrobial Agents : There are studies focusing on the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which have shown moderate antimicrobial activity (Sah et al., 2014).
Rhodanine-3-Acetic Acid Derivatives : These derivatives have been synthesized and evaluated as potential antimicrobial agents against a variety of bacteria, mycobacteria, and fungi, showing significant activity against mycobacteria (Krátký et al., 2017).
Anti-Inflammatory and Analgesic Activities : Derivatives like 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters have been prepared and shown to exhibit good anti-inflammatory and analgesic activities (Attimarad et al., 1999).
Immunostimulatory Activity : Certain derivatives have shown immunostimulatory effects in mice, increasing the primary and secondary anti-SRBC response and demonstrating anti-leukemia resistance and antimetastatic effects (Tagliabue et al., 1978).
These studies illustrate the diverse applications of (2-Chlorophenyl)aminoacetic acid and its derivatives in scientific research, particularly in pharmacology and medicinal chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloroanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYXODVKQOVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)
![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)
![1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2375067.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2375071.png)

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)
![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)
![(E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)
![N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2375078.png)


![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)